

Mechanism of Action & Gatekeeper Mutant Evidence

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Compound Focus: Iwp-2

CAS No.: 686770-61-6

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IWP-2 is a small molecule that inhibits the Wnt signaling pathway by targeting **Porcupine (Porcn)**, an acyltransferase essential for Wnt protein palmitoylation and secretion [1] [2]. It acts directly on Porcn's putative active site [1].

The concept of a "gatekeeper mutant" often involves a residue in the active site that controls access. For Porcn, the residue **Histidine 335 (H335)** appears to serve this function. The table below summarizes key experimental findings:

Experimental Finding	Description	Implication for IWP-2 Activity
Direct Binding [1]	IWP-2 analogs bind Porcn in its putative active site.	Confirms Porcn as the direct target of inhibition.
H335 Mutant Study [1]	Site-directed mutagenesis creating Porcn H335D and H335L mutants.	H335 is a critical residue in the Porcn active site.
Resistance in Mutants [1]	Porcn with H335 mutation alleviates effects of IWP-2 on Wnt pathway activity and secretion.	H335 mutation confers resistance to IWP-2 , defining it as a key gatekeeper residue.

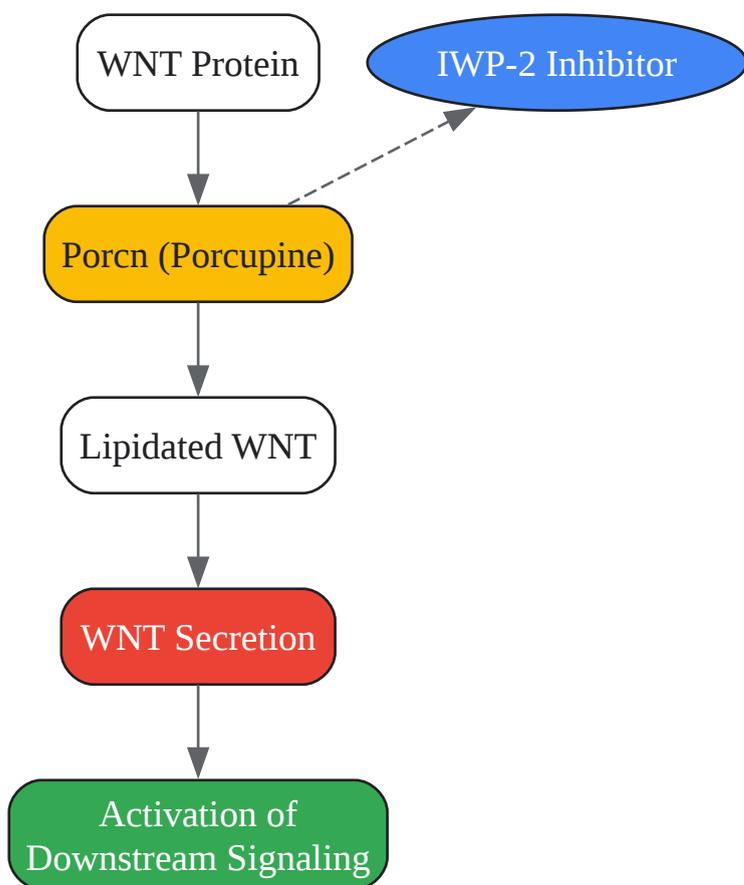
Experimental Data on IWP-2

For your reference, here are the fundamental characteristics of **IWP-2**:

Property	Detail
Target	Porcupine (Porcn) [1] [2] [3]
Mechanism	Inhibits Wnt protein palmitoylation, blocking secretion [1] [2]
Reported IC ₅₀	27 nM for Wnt pathway activity [2]
Key Cellular Effect	Blocks Wnt-dependent phosphorylation of Lrp6 and Dvl2, and β -catenin accumulation [2]

Wnt Signaling Pathway & IWP-2 Inhibition

The following diagram illustrates the Wnt signaling pathway and the precise point at which **IWP-2** acts, providing a visual context for its mechanism.



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How to Explore Further

The existing data firmly establishes **IWP-2**'s mechanism and identifies H335 as a critical gatekeeper residue. To build a more comprehensive comparison guide, you could:

- **Investigate Other Porcn Inhibitors:** The scientific literature mentions other Porcn inhibitor classes (e.g., IWP-12, LGK974) [1]. You could search for studies testing these compounds against the H335 mutant to see if resistance is specific to **IWP-2** or a class-effect.
- **Examine Structural Data:** If a crystal structure of Porcn is available, you could analyze the active site to understand how H335 interacts with **IWP-2** and how mutations disrupt this binding.
- **Consult Specific Assays:** The **flow cytometry binding assay using IWP-Cy3** and the **click chemistry assay with alkynyl fatty acid** are two key methods used to demonstrate direct binding and functional inhibition of Porcn by **IWP-2**, including its resistance in H335 mutants [1].

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References

1. Diverse Chemical Scaffolds Support Direct Inhibition of the ... [pmc.ncbi.nlm.nih.gov]
2. High Purity IWP-2 | CAS:686770-61-6 Guaranteed by HPLC,NMR,MS for Research Use [biocrick.com]
3. IWP-2 | WNT Pathway Inhibitor [stemcell.com]

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